(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound belongs to the pyrano-pyrido-quinoline family, characterized by a fused tricyclic core with a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline scaffold. Its structure includes a carboxamide group at position 10, a phenylimino substituent at position 11, and a 2-methoxyphenyl moiety on the carboxamide nitrogen. The (11Z)-configuration denotes the stereochemistry of the imine bond. The molecular formula is C₃₀H₂₉N₃O₃, with a molecular weight of 479.58 g/mol . Key physicochemical properties include a logP of 5.4783, indicative of high lipophilicity, and a polar surface area of 48.838 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylimino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c1-34-25-14-6-5-13-24(25)31-28(33)23-18-20-17-19-9-7-15-32-16-8-12-22(26(19)32)27(20)35-29(23)30-21-10-3-2-4-11-21/h2-6,10-11,13-14,17-18H,7-9,12,15-16H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJTHYQUFRREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC=C6)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Substituent Impact on Lipophilicity: The 2-methoxyphenyl and phenylimino groups in the target compound contribute to its high logP (5.4783), exceeding analogues like the benzothiazole derivative (logP ~4.2) . Chloro and methyl substituents (e.g., in the 3-chlorophenyl analogue) further increase hydrophobicity (logP ~6.1) .
Crystallographic data for the benzothiazole derivative (space group P21/c, β = 115.89°) highlights how fused-ring systems adopt distinct packing arrangements compared to carboxamide-containing analogues .
Key Observations:
- The target compound’s synthesis likely involves imine bond formation via condensation, similar to methods for 11-imino-benzoquinolizinones .
- Benzothiazole derivatives require specialized reagents (e.g., Vilsmeier-Haack), resulting in moderate yields (~68%) .
Spectroscopic and Crystallographic Data
Table 3: Spectral Signatures
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